![molecular formula C14H13NO3 B2889760 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 667413-07-2](/img/structure/B2889760.png)
9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods . For example, holding a mixture of the amine and a twofold excess of acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .Molecular Structure Analysis
The molecular structure of this compound includes a pyridoquinoline core with a carboxylic acid group at the 2-position and a methyl group at the 5-position . The exact positions of the hydrogen atoms were revealed by electron density difference synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.26 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Structure
Researchers have developed methods for synthesizing various derivatives of pyridoquinoline compounds, which include altering functional groups to evaluate the impact on biological activity and physical properties. For example, the synthesis of halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides has been explored, demonstrating the nuances in NMR spectra and potential for diuretic activity (Ukrainets et al., 2011).
Diuretic Activity
The diuretic activity of certain derivatives has been a significant area of research. For instance, the bromination of ethyl esters and subsequent analysis of their diuretic efficacy show promise for developing new diuretic agents. These studies explore the structural requirements and modifications needed to enhance diuretic action, offering insights into new therapeutic approaches for conditions like hypertension (Ukrainets et al., 2013).
Antimycobacterial and Antibacterial Activities
Novel derivatives have been evaluated for antimycobacterial activities, with some compounds showing potent in vitro and in vivo efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating mycobacterial infections. The exploration of these derivatives underscores the quest for new antimicrobial agents in the face of rising drug resistance (Dinakaran et al., 2008).
Antiproliferative Evaluation
Pyridoquinoline derivatives have also been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, including breast, lung, and CNS cancer models. These studies highlight the potential of pyridoquinoline derivatives in cancer therapy, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells (Li et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid are known to have antimicrobial properties . They are likely to target bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .
Mode of Action
The compound interacts with its targets by suppressing the enzymes responsible for DNA replication, transcription, repair, and recombination . This interaction inhibits the growth of bacteria, leading to their death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is necessary for replication . This disruption of the DNA replication pathway leads to the death of the bacteria .
Pharmacokinetics
Similar compounds are known to be well absorbed and widely distributed in the body . The impact on bioavailability would depend on factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics.
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting key enzymes involved in DNA replication, the compound prevents the bacteria from growing and multiplying . This leads to a reduction in the number of bacteria, helping to clear the infection .
Propiedades
IUPAC Name |
7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKFSCSMWRSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
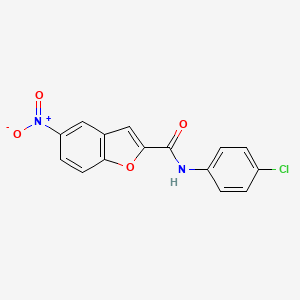

![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)
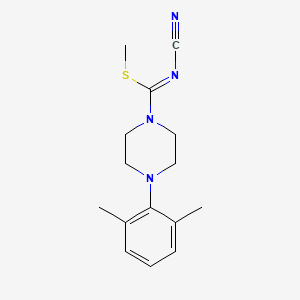
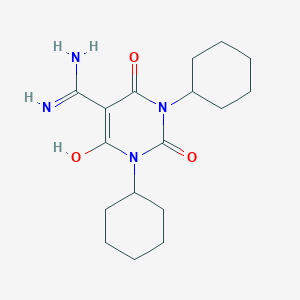
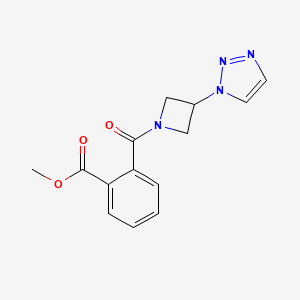
![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)
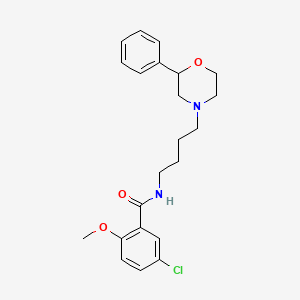
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)
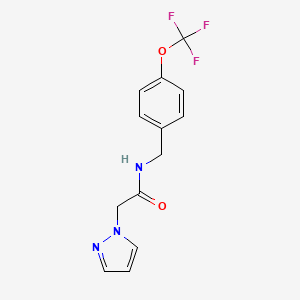
![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)
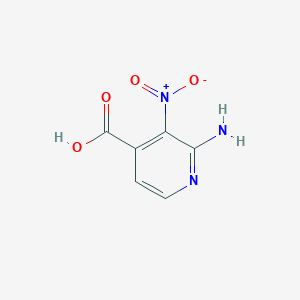
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
